molecular formula C7H9BrClN3 B6276693 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide CAS No. 2763755-96-8

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide

Cat. No. B6276693
CAS RN: 2763755-96-8
M. Wt: 250.5
InChI Key:
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Description

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide (4CPP-HBr) is a synthetic, nitrogen-containing heterocyclic compound that has been studied for its potential use in medicinal chemistry, drug delivery, and biotechnology. 4CPP-HBr has a number of interesting properties, including high solubility, good stability, and low toxicity, making it an attractive candidate for use in a variety of applications.

Mechanism of Action

The mechanism of action of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is not fully understood. However, it is believed that 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is able to interact with a variety of biological molecules, such as proteins, enzymes, and DNA. It is thought that 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide may be able to bind to specific sites on these molecules, which could lead to changes in their structure and/or function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide are not fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial properties in vitro. In addition, 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide has been shown to have an inhibitory effect on the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide in laboratory experiments is its high solubility and good stability. This makes it an ideal compound to use in a variety of applications. However, 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide has a few limitations. For example, it is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is a relatively expensive compound, which can limit its use in certain applications.

Future Directions

There are a number of possible future directions for the use of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide. It could be used to develop more effective drugs for treating various diseases, such as cancer, inflammation, and bacterial infections. It could also be used to develop nanomaterials for drug delivery and catalytic applications. Additionally, it could be used to develop more efficient and cost-effective synthetic methods for the production of various biologically active compounds. Finally, 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide could be used to study the structure and function of various biological molecules, such as proteins, enzymes, and DNA.

Synthesis Methods

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide can be synthesized via a reaction between 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine and hydrobromic acid. The reaction is carried out in a solvent such as methanol or ethanol, and the reaction product is isolated by precipitation. Alternatively, 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide can be synthesized from the reaction between 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine and bromine in an aqueous solution of sodium hydroxide. The reaction product is then isolated by precipitation.

Scientific Research Applications

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide has been studied for its potential use in medicinal chemistry, drug delivery, and biotechnology. For example, 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide has been used in the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. It has also been used as a ligand in the synthesis of metal-organic frameworks. In addition, 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide has been used in the development of nanomaterials for drug delivery, as well as in the production of nanomaterials for catalytic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide involves the reaction of 2-amino-4-chloro-6-methylpyridine with cyanamide followed by cyclization with formic acid to form the target compound.", "Starting Materials": [ "2-amino-4-chloro-6-methylpyridine", "cyanamide", "formic acid", "hydrobromic acid" ], "Reaction": [ "Step 1: 2-amino-4-chloro-6-methylpyridine is reacted with cyanamide in the presence of a catalyst such as sodium methoxide to form 2-amino-4-chloro-6-methylpyrimidine.", "Step 2: The resulting 2-amino-4-chloro-6-methylpyrimidine is then cyclized with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine.", "Step 3: The final step involves the addition of hydrobromic acid to the reaction mixture to form the hydrobromide salt of the target compound, 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide." ] }

CAS RN

2763755-96-8

Product Name

4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide

Molecular Formula

C7H9BrClN3

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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